molecular formula C8H20N2 B14514407 1,7-Heptanediamine, N-methyl- CAS No. 62578-09-0

1,7-Heptanediamine, N-methyl-

Cat. No.: B14514407
CAS No.: 62578-09-0
M. Wt: 144.26 g/mol
InChI Key: YYEIRLHVLCIHCN-UHFFFAOYSA-N
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Description

1,7-Heptanediamine, N-methyl-: is an organic compound with the molecular formula C8H20N2 . It is a derivative of 1,7-heptanediamine, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group. This compound is part of the diamine family, which is characterized by the presence of two amino groups (-NH2) attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Heptanediamine, N-methyl- can be synthesized through the methylation of 1,7-heptanediamine. The process typically involves the reaction of 1,7-heptanediamine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of 1,7-heptanediamine, N-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,7-Heptanediamine, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,7-Heptanediamine, N-methyl- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,7-heptanediamine, N-methyl- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of specific enzymes.

Comparison with Similar Compounds

    1,7-Heptanediamine: The parent compound without the methyl group.

    1,6-Hexanediamine: A shorter chain diamine with similar properties.

    1,8-Octanediamine: A longer chain diamine with similar properties.

Comparison: 1,7-Heptanediamine, N-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. Compared to 1,7-heptanediamine, the methylated derivative may exhibit different solubility, stability, and biological activity. The length of the carbon chain in similar compounds like 1,6-hexanediamine and 1,8-octanediamine can also affect their physical and chemical properties, making 1,7-heptanediamine, N-methyl- distinct in its applications and behavior.

Properties

CAS No.

62578-09-0

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-methylheptane-1,7-diamine

InChI

InChI=1S/C8H20N2/c1-10-8-6-4-2-3-5-7-9/h10H,2-9H2,1H3

InChI Key

YYEIRLHVLCIHCN-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCCN

Origin of Product

United States

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